molecular formula C17H13N3O7 B14740810 2-Methylnaphthalene; 2,4,6-trinitrophenol CAS No. 5160-55-4

2-Methylnaphthalene; 2,4,6-trinitrophenol

Cat. No.: B14740810
CAS No.: 5160-55-4
M. Wt: 371.3 g/mol
InChI Key: FLSFBXXXWQIKSF-UHFFFAOYSA-N
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Description

2-Methylnaphthalene: is a polycyclic aromatic hydrocarbon with the chemical formula C₁₁H₁₀. It is a derivative of naphthalene, where a methyl group is attached to the second carbon atom of the naphthalene ring. This compound is naturally found in crude oil and coal and is also a byproduct of combustion processes such as cigarette smoke and engine exhaust .

2,4,6-Trinitrophenol: , also known as picric acid, is an organic compound with the chemical formula C₆H₃N₃O₇. It is a pale yellow, crystalline solid that is highly explosive. This compound has been used historically as a military explosive, a dye, and an antiseptic .

Preparation Methods

2-Methylnaphthalene: can be synthesized through several methods. One common method involves the separation and purification from wash oil, a byproduct of coal tar distillation. The process includes dephenolization, depyridinium alkali removal, rectification, and freezing . Another method involves the oxidation of 2-methylnaphthol or the demethylation of 2-methyl-1,4-dimethoxynaphthalene .

2,4,6-Trinitrophenol: is typically synthesized by nitrating phenol. The process involves treating phenol with concentrated sulfuric acid to form phenoldisulfonic acid, which is then reacted with concentrated nitric acid to produce 2,4,6-trinitrophenol . This method ensures a high yield and purity of the final product.

Mechanism of Action

The mechanism of action of 2-Methylnaphthalene involves its oxidation in the atmosphere. The reaction is initiated by hydroxyl radicals, forming various adducts that undergo further reactions to produce dicarbonyl compounds . These reactions are significant in understanding the environmental impact of this compound.

2,4,6-Trinitrophenol: exerts its effects through its highly reactive nitro groups. These groups undergo redox reactions, leading to the release of energy in the form of explosions. The compound’s ability to form picrates with metals also contributes to its explosive nature .

Comparison with Similar Compounds

2-Methylnaphthalene: is similar to other naphthalene derivatives such as 1-methylnaphthalene and 2-ethylnaphthalene. its unique methyl group position on the second carbon atom distinguishes it from these compounds .

2,4,6-Trinitrophenol: can be compared to other nitroaromatic compounds like 2,4-dinitrophenol and trinitrotoluene (TNT). While all these compounds are explosives, 2,4,6-trinitrophenol is more acidic and has a higher detonation velocity compared to TNT .

Properties

CAS No.

5160-55-4

Molecular Formula

C17H13N3O7

Molecular Weight

371.3 g/mol

IUPAC Name

2-methylnaphthalene;2,4,6-trinitrophenol

InChI

InChI=1S/C11H10.C6H3N3O7/c1-9-6-7-10-4-2-3-5-11(10)8-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-8H,1H3;1-2,10H

InChI Key

FLSFBXXXWQIKSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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